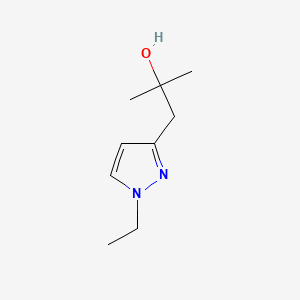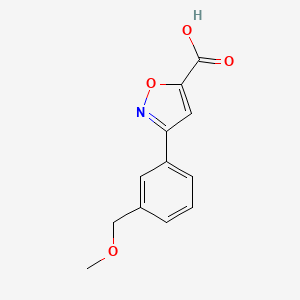
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkyl-substituted alkynes, followed by condensation with hydrazine . Another approach includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.
科学研究应用
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-(Pyrrolidin-3-YL)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Pyrrolidin-3-YL)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
5-(Pyrrolidin-3-YL)-2-phenylpyridine: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
属性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8/h1-2,6,8,14H,3-5H2 |
InChI 键 |
FUUYXYQVNUGYQF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CN=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




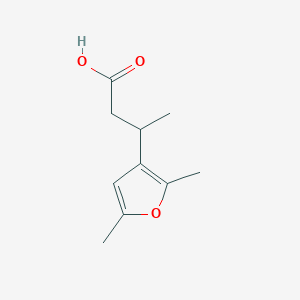
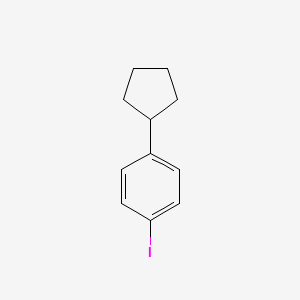

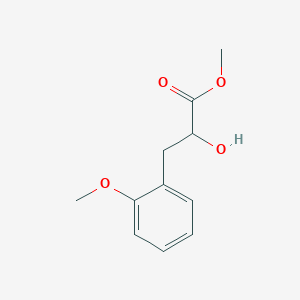
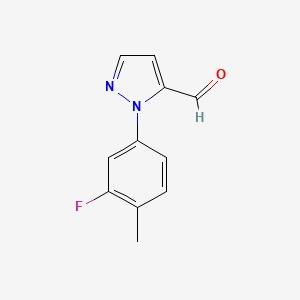
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
